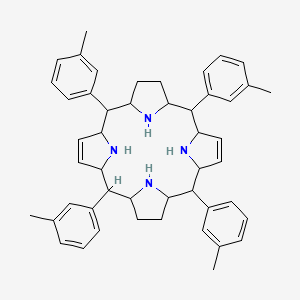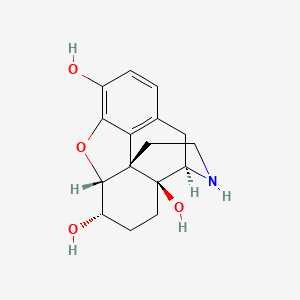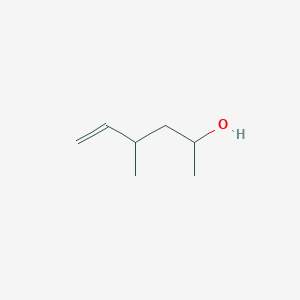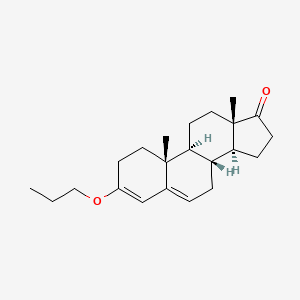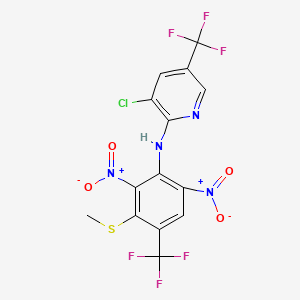![molecular formula C23H40O4 B13414572 methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)
methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate is a complex organic compound with a unique structure that includes a cyclopentyl ring, a heptanoate ester, and a dimethyloctenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate typically involves multiple steps, starting from readily available precursors. One common approach is to start with the cyclopentyl ring, which is functionalized to introduce the hydroxy and oxo groups. The dimethyloctenyl side chain is then attached via a series of coupling reactions, and the final esterification step introduces the heptanoate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol.
Scientific Research Applications
Methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and oxo groups play a crucial role in binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Travoprost: A prostaglandin analog with a similar cyclopentyl structure but different side chains.
Misoprostol: Another prostaglandin analog with similar functional groups but different overall structure.
Uniqueness
Methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H40O4 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C23H40O4/c1-5-6-15-23(2,3)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)27-4/h11,13,18-19,21,25H,5-10,12,14-17H2,1-4H3/b13-11+/t18-,19-,21-/m1/s1 |
InChI Key |
IFMWDTKAFNKTAP-MRIDIUIFSA-N |
Isomeric SMILES |
CCCCC(C)(C)C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCC(C)(C)CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


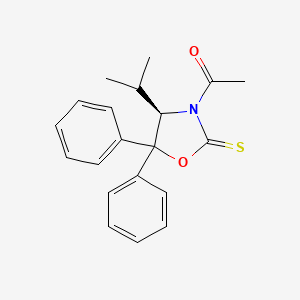
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)

![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
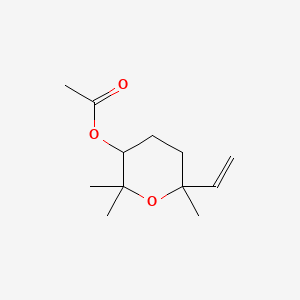
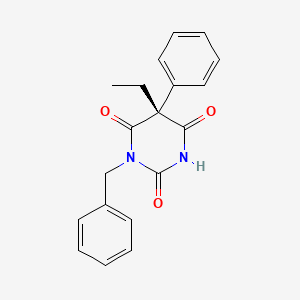
![1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine](/img/structure/B13414507.png)
